![molecular formula C24H28N4O3 B2953580 7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921781-89-7](/img/structure/B2953580.png)
7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups such as azepane, phenyl, tetrahydrofuran, and pyrazolo[4,3-c]pyridinone .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. Azepane is a seven-membered ring with one nitrogen atom . Tetrahydrofuran is a five-membered ring with one oxygen atom . The pyrazolo[4,3-c]pyridinone group contains multiple rings including a pyrazole and a pyridone .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, azepane, like many amines, reacts with carbon dioxide . The tetrahydrofuran group could potentially undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydrofurfuryl alcohol, a compound containing a tetrahydrofuran group, is a colorless liquid .Applications De Recherche Scientifique
Crystal Structure Analysis
The study by Toze et al. (2015) on the crystal structure of a related compound provides insight into the structural characteristics of complex molecules containing azepane and tetrahydrofuran rings. This analysis highlights the molecular conformations and interactions, essential for understanding the reactivity and properties of similar compounds (Toze et al., 2015).
Synthetic Applications
Research by Schweizer et al. (1993) on the preparation of pyrazolo-fused benzoxazepines and related compounds underlines the synthetic versatility of azines, which are core structures in many complex organic molecules. This work illustrates methods for constructing diverse heterocyclic frameworks, a foundational aspect of medicinal chemistry and material science (Schweizer et al., 1993).
Benincori et al. (1991) discuss the Fischer indole synthesis and related rearrangements, showcasing the transformation possibilities of cyclic hydrazones into various heterocycles. Such transformations are crucial for developing new synthetic routes and understanding reaction mechanisms in organic chemistry (Benincori et al., 1991).
Heterocyclic Chemistry
The work by Trilleras et al. (2008) on hydrogen-bonded chains in pyrazolo[3,4-b]pyridine derivatives demonstrates the importance of non-covalent interactions in dictating the structure and properties of molecular assemblies. Such insights are valuable for the design of molecular materials and pharmaceuticals (Trilleras et al., 2008).
Reisinger and Wentrup's (1996) synthesis of diazepines from azido- and tetrazolo-pyridines provides examples of using light-mediated reactions to access valuable heterocyclic compounds. Such methodologies expand the toolkit for synthesizing nitrogen-containing heterocycles, which are prevalent in bioactive molecules (Reisinger & Wentrup, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
7-(azepane-1-carbonyl)-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c29-23(27-12-6-1-2-7-13-27)20-16-26(15-19-11-8-14-31-19)17-21-22(20)25-28(24(21)30)18-9-4-3-5-10-18/h3-5,9-10,16-17,19H,1-2,6-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMIZYNLDHBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


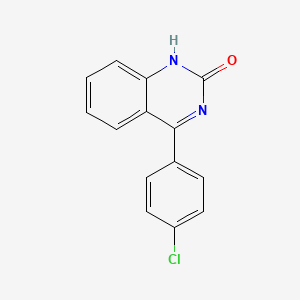
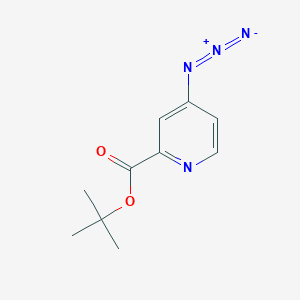
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2953502.png)
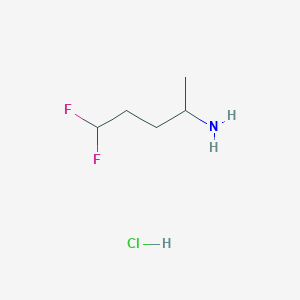
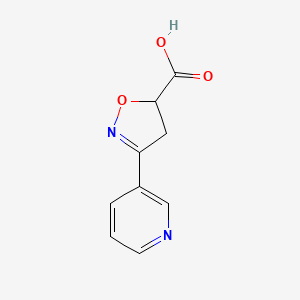

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)
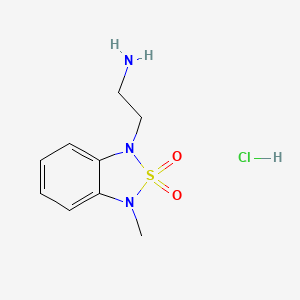
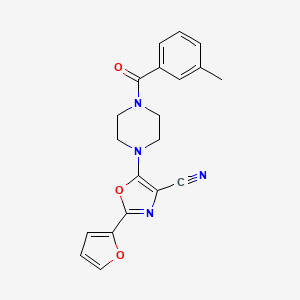
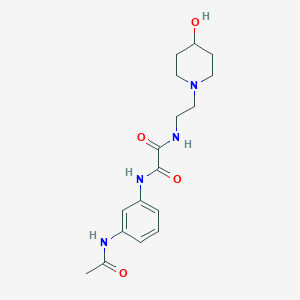
![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)
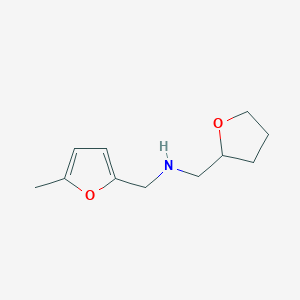
![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)